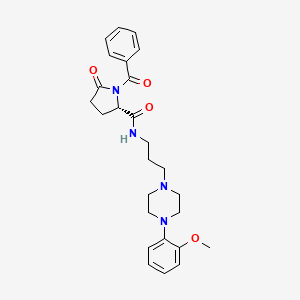
(S)-1-benzoyl-N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-5-oxopyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-benzoyl-N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-5-oxopyrrolidine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is notable for its structural features, which include a benzoyl group, a methoxyphenyl piperazine moiety, and a pyrrolidine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-benzoyl-N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-5-oxopyrrolidine-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and deprotection steps using reagents like PhSH (thiophenol) .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product. The scalability of the synthesis is crucial for industrial applications, and process optimization is typically performed to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(S)-1-benzoyl-N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved.
Scientific Research Applications
(S)-1-benzoyl-N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-5-oxopyrrolidine-2-carboxamide has several scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its interactions with biological targets, such as receptors and enzymes, to understand its potential therapeutic effects.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (S)-1-benzoyl-N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it has been shown to exhibit high binding affinity towards the 5-HT1A receptor, a type of serotonin receptor . This interaction can modulate various signaling pathways, leading to its observed pharmacological effects. The compound’s ability to cross the blood-brain barrier further enhances its potential as a therapeutic agent for central nervous system disorders .
Comparison with Similar Compounds
Similar Compounds
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate: This compound shares a similar piperazine moiety and exhibits high selectivity towards the 5-HT1A receptor.
1-benzyl-N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-1H-indole-2-carboxamide: Another compound with a similar piperazine structure, known for its α1D/1A antagonist activity.
Uniqueness
(S)-1-benzoyl-N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-5-oxopyrrolidine-2-carboxamide is unique due to its specific combination of structural features, which contribute to its distinct pharmacological profile. Its high binding affinity towards the 5-HT1A receptor and ability to cross the blood-brain barrier make it a promising candidate for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C26H32N4O4 |
|---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
(2S)-1-benzoyl-N-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C26H32N4O4/c1-34-23-11-6-5-10-21(23)29-18-16-28(17-19-29)15-7-14-27-25(32)22-12-13-24(31)30(22)26(33)20-8-3-2-4-9-20/h2-6,8-11,22H,7,12-19H2,1H3,(H,27,32)/t22-/m0/s1 |
InChI Key |
BMDCMZGTPYLHAZ-QFIPXVFZSA-N |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCNC(=O)[C@@H]3CCC(=O)N3C(=O)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCNC(=O)C3CCC(=O)N3C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


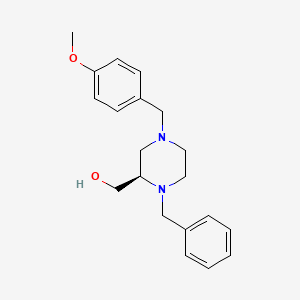
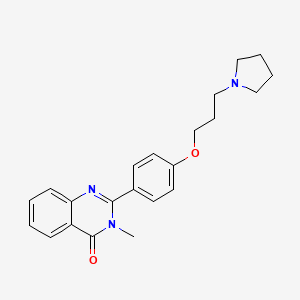
![2-(dimethylamino)-6-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B10791425.png)
![3-{[4-(4-Methoxyphenyl)piperazin-1-yl]methyl}2,5,7-rimethylimidazo[1,2-c]pyrimidine](/img/structure/B10791435.png)
![7-(6-Chloropyridin-3-yl)-1,7-diazaspiro[4.4]nonane](/img/structure/B10791442.png)

![(2S)-2-{[4-(6-Chloroquinolin-2-yl)piperazin-1-yl]methyl}-8-methyl-2,3-dihydro[1,4]dioxino[2,3-f]quinoline](/img/structure/B10791445.png)
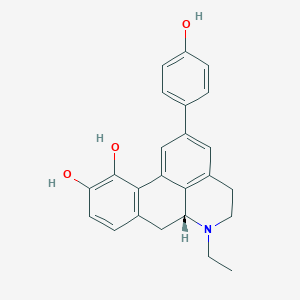
![N-[2-{4-(2-Methoxyphenyl)-piperazin-1-yl}-ethyl]-pyrrolidine-2,5-dione](/img/structure/B10791474.png)
![3-(Pyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane](/img/structure/B10791481.png)
![6-(Pyridin-3-yl)-1,6-diazaspiro[3.4]octane](/img/structure/B10791486.png)
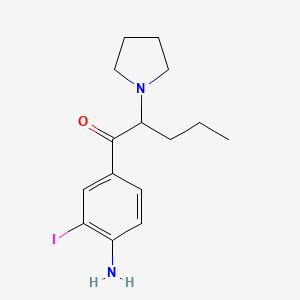
![N-[(3S)-1-{4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}-2,5-dioxopyrrolidin-3-yl]adamantane-1-carboxamide](/img/structure/B10791499.png)
![(2S)-8-methyl-2-{[(2S)-2-methyl-4-quinolin-2-ylpiperazin-1-yl]methyl}-2,3-dihydro[1,4]dioxino[2,3-f]quinoline](/img/structure/B10791500.png)
